molecular formula C6H7ClN4 B8508447 5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride

5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride

Cat. No. B8508447
M. Wt: 170.60 g/mol
InChI Key: SRHHUPAIYYOBFM-UHFFFAOYSA-N
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Patent
US06030972

Procedure details

1 Eq. of N-Boc-5-aminomethyl-2-cyanopyrimidine was introduced into dioxane at RT and, after addition of dioxane/HCl (5M), stirred at RT for 3 h. After conversion of the precursor was complete (TLC check: mobile phase A), the reaction mixture was concentrated and poured into ether. The precipitated solid was filtered off with suction, again dissolved in MeOH and poured into ether. The product was filtered off with suction and dried under high vacuum to afford 89% of the theoretical yield of 5-aminomethyl-2-cyanopyrimidine hydrochloride. FAB-MS (M+)=134
Name
N-Boc-5-aminomethyl-2-cyanopyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mobile phase A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH:13]=[C:12]([CH2:14][NH2:15])[CH:11]=[N:10][CH:9]1[C:16]#[N:17])(OC(C)(C)C)=O.O1CCOCC1.[ClH:24]>O1CCOCC1>[ClH:24].[NH2:15][CH2:14][C:12]1[CH:13]=[N:8][C:9]([C:16]#[N:17])=[N:10][CH:11]=1 |f:1.2,4.5|

Inputs

Step One
Name
N-Boc-5-aminomethyl-2-cyanopyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C(N=CC(=C1)CN)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1.Cl
Step Three
Name
mobile phase A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
poured into ether
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off with suction
DISSOLUTION
Type
DISSOLUTION
Details
again dissolved in MeOH
ADDITION
Type
ADDITION
Details
poured into ether
FILTRATION
Type
FILTRATION
Details
The product was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.NCC=1C=NC(=NC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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